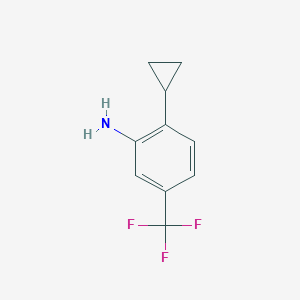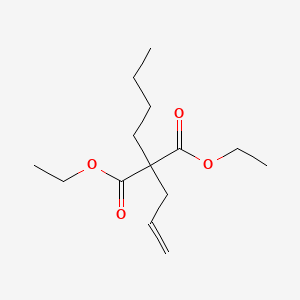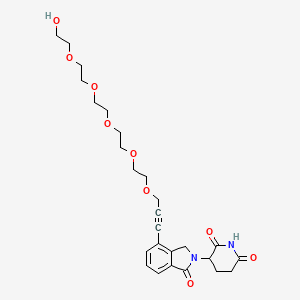
Phthalimidinoglutarimide-propargyl-PEG5-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-propargyl-PEG5-OH is a complex chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is a derivative of polyethylene glycol (PEG) and contains functional groups such as phthalimide, glutarimide, and propargyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-propargyl-PEG5-OH involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of Phthalimide Derivative: The initial step involves the reaction of phthalic anhydride with an amine to form a phthalimide derivative.
Introduction of Glutarimide Group: The phthalimide derivative is then reacted with glutaric anhydride to introduce the glutarimide group.
Attachment of Propargyl Group: The resulting compound is further reacted with propargyl bromide to attach the propargyl group.
PEGylation: Finally, the compound is PEGylated using PEG5-OH to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-propargyl-PEG5-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the propargyl group.
科学的研究の応用
Phthalimidinoglutarimide-propargyl-PEG5-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the development of bioconjugates and as a linker in antibody-drug conjugates (ADCs).
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phthalimidinoglutarimide-propargyl-PEG5-OH is primarily based on its ability to form stable conjugates with other molecules. The propargyl group allows for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the compound to link with azide-containing molecules. This property is exploited in the synthesis of bioconjugates and drug delivery systems, where the compound acts as a linker to attach therapeutic agents to targeting molecules.
類似化合物との比較
Phthalimidinoglutarimide-propargyl-PEG5-OH can be compared with other PEGylated compounds and linkers:
Propargyl-PEG5-amine: Similar in structure but lacks the phthalimide and glutarimide groups, making it less versatile in certain applications.
Phthalimide-PEG5-OH: Contains the phthalimide group but lacks the propargyl and glutarimide groups, limiting its use in click chemistry reactions.
Glutarimide-PEG5-OH: Contains the glutarimide group but lacks the phthalimide and propargyl groups, reducing its potential for bioconjugation.
This compound stands out due to its combination of functional groups, which provide a unique set of properties and applications.
特性
分子式 |
C26H34N2O9 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
3-[7-[3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]prop-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H34N2O9/c29-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-28(26(21)32)23-6-7-24(30)27-25(23)31/h1,3,5,23,29H,6-19H2,(H,27,30,31) |
InChIキー |
ZKTUOSNZLWMLOC-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCOCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


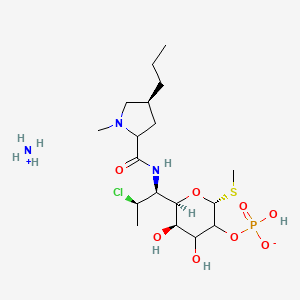

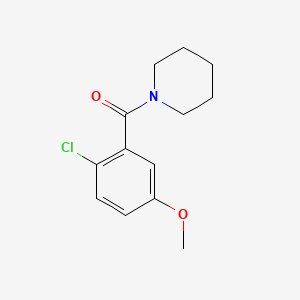
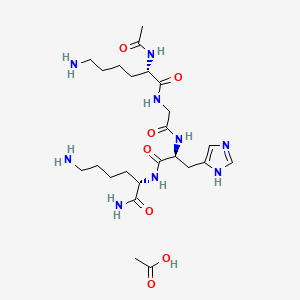
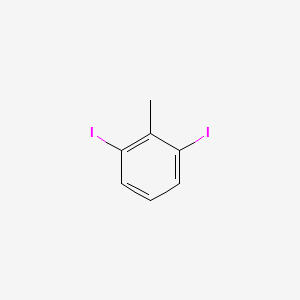

![[(1E)-2-Nitrobut-1-en-1-yl]benzene](/img/structure/B14758906.png)
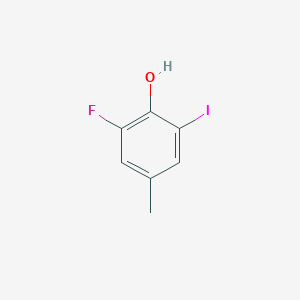

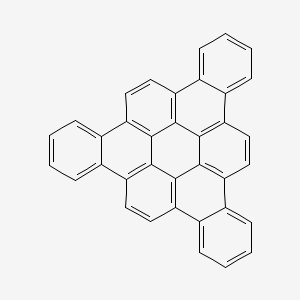
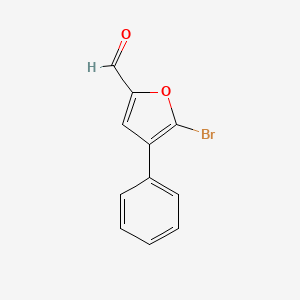
![(5R,7R)-5-tert-butyl-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14758947.png)
